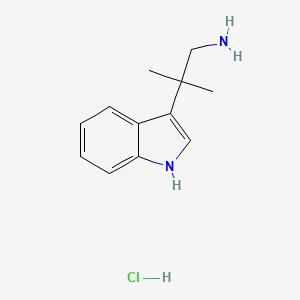

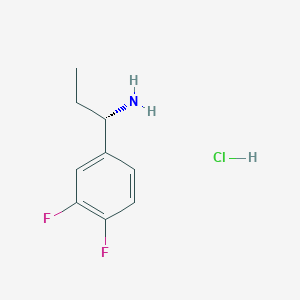

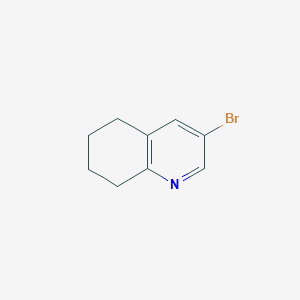

![molecular formula C11H17ClN4 B1442547 (5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride CAS No. 1324071-39-7](/img/structure/B1442547.png)

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride

Vue d'ensemble

Description

“(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride” is a compound that belongs to the class of triazolopyridines . Triazolopyridines are heterocyclic compounds, which are cyclic compounds with at least two different elements as atom of ring members . They contain two carbon and three nitrogen atoms and are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridine derivatives often involves aromatic nucleophilic substitution . For example, one method involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis

The molecular structure of triazolopyridine derivatives has been analyzed using various methods. For instance, the geometry optimization of the molecular structure of the studied compound was carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

Triazolopyridine derivatives can undergo a variety of chemical reactions. For example, the cyclisation of bis-triazolyl alkanes with various amino acids produced bis- [1, 2, 4-triazolo [3, 4-b]-1,3,4-thiadiazol-4-yl] alkanes .Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridine derivatives can be analyzed using various spectroscopic techniques. For example, the FTIR and FT-Raman spectra of a new triazolopyridine derivative were recorded and analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program .Applications De Recherche Scientifique

Antibacterial Agents

Recent studies have shown that derivatives of triazolopyridine exhibit promising antibacterial activities. For instance, certain synthesized compounds have demonstrated moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . This suggests that our compound could be structurally modified to enhance its efficacy as an antibacterial agent.

Antifungal Applications

Similar to its antibacterial properties, triazolopyridine derivatives have also been explored for their antifungal activities. These compounds could be used to develop new treatments for fungal infections, which are a significant concern in immunocompromised patients .

Insecticidal Properties

The structural framework of triazolopyridine has been utilized in the synthesis of compounds with insecticidal properties. This application is particularly relevant in agriculture, where such compounds can help protect crops from pest infestations .

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are crucial in pharmaceuticals and functional materials. The triazolopyridine core can serve as a building block for synthesizing a wide range of nitrogen-containing heterocycles, which are the backbone of many physiologically active compounds and drugs .

Cardiovascular Therapeutics

Compounds containing the triazolopyridine moiety have been identified as potential therapeutic agents for cardiovascular disorders. They could be part of a treatment regimen for diseases such as hypertension and coronary artery disease .

Treatment of Metabolic Disorders

The derivatives of triazolopyridine have shown potential in treating metabolic disorders like type 2 diabetes. This is due to their ability to modulate various biological pathways involved in glucose and lipid metabolism .

Material Science Applications

The unique properties of triazolopyridine derivatives extend to material science, where they can be used in the development of new materials with specific electronic or photonic properties .

Therapeutic Targets for Dyslipidemia and Diabetes

Fatty acid-binding proteins (FABPs) are potential therapeutic targets for disorders such as dyslipidemia and diabetes. Triazolopyridine derivatives have been recognized for their role in modulating FABPs, which could lead to new treatments for these conditions .

Safety And Hazards

Safety and hazards associated with triazolopyridine derivatives can vary. For instance, some compounds may exhibit cytotoxicity at certain concentrations . Specific hazard statements for related compounds include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Orientations Futures

The future directions in the research of triazolopyridine derivatives are promising. Given their versatile biological activities, there is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . Furthermore, the presence of piperazine subunit or its isosteres enhances the antimicrobial activity of the fused triazoles ring systems , suggesting potential areas for future exploration.

Propriétés

IUPAC Name |

5-([1,2,4]triazolo[4,3-a]pyridin-3-yl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4.ClH/c12-8-4-1-2-6-10-13-14-11-7-3-5-9-15(10)11;/h3,5,7,9H,1-2,4,6,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUOMSKNYEVQJSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CCCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-[1,2,4]Triazolo[4,3-a]pyridin-3-ylpentyl)amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

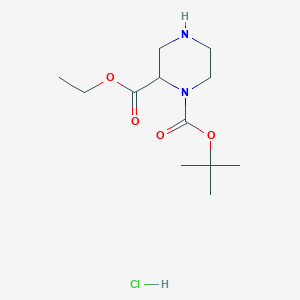

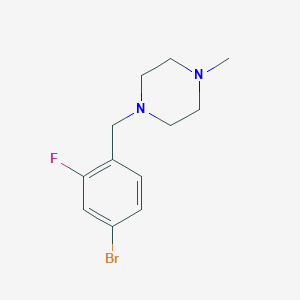

![2-Methyl-1-[(oxan-4-yl)amino]propan-2-ol](/img/structure/B1442473.png)

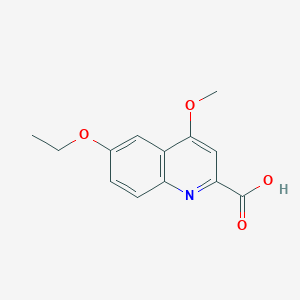

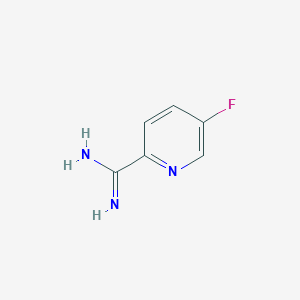

![(2S,5R)-3,6-Diethoxy-2,5-dihydro-2-[(2S)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutyl]-5-(1-methylethyl)pyrazine](/img/structure/B1442475.png)

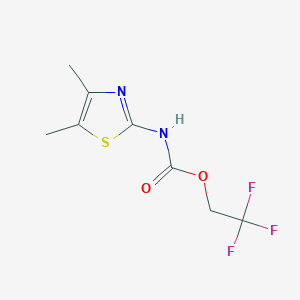

![tert-butyl N-[2-(aminomethyl)cyclopentyl]carbamate](/img/structure/B1442478.png)